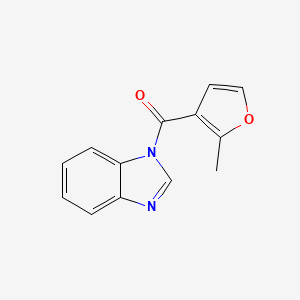

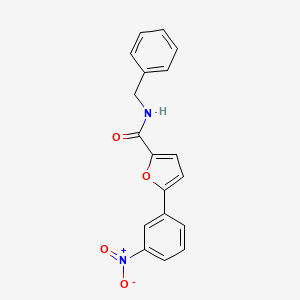

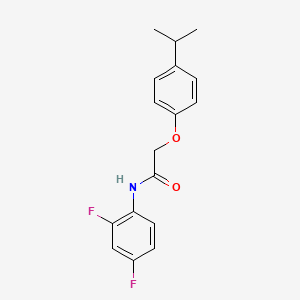

![molecular formula C18H20N4O3 B5798581 N'-[4-(diethylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B5798581.png)

N'-[4-(diethylamino)benzylidene]-3-nitrobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-[4-(diethylamino)benzylidene]-3-nitrobenzohydrazide, commonly known as DNPH, is a chemical compound with the molecular formula C15H16N4O3. DNPH is a yellow to orange crystalline powder that is commonly used in scientific research for its ability to react with carbonyl groups in organic molecules. This reaction allows for the detection and quantification of carbonyl-containing compounds, such as aldehydes and ketones, in a variety of samples.

Mechanism of Action

DNPH reacts with carbonyl-containing compounds through a process known as the DNPH assay. In this assay, DNPH reacts with the carbonyl group of the target compound to form a stable hydrazone derivative. This derivative can be detected and quantified using a variety of analytical techniques, including UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS).

Biochemical and Physiological Effects:

DNPH does not have any known biochemical or physiological effects, as it is primarily used for analytical purposes. However, exposure to DNPH can cause irritation to the eyes, skin, and respiratory system, and it should be handled with care in a laboratory setting.

Advantages and Limitations for Lab Experiments

DNPH has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy-to-use compound, and it can be used to detect and quantify a wide range of carbonyl-containing compounds. However, there are also some limitations to the use of DNPH. For example, DNPH can react with other functional groups in addition to carbonyl groups, which can lead to false positives in some assays. Additionally, the DNPH assay requires careful sample preparation and handling to ensure accurate results.

Future Directions

There are several potential future directions for research on DNPH and its applications. One area of interest is the development of new analytical techniques for the detection and quantification of carbonyl-containing compounds using DNPH. Another area of interest is the use of DNPH in environmental monitoring and pollution control, particularly in the detection of volatile organic compounds (VOCs) in air and water samples. Additionally, there is potential for the use of DNPH in the development of new pharmaceuticals and other products, particularly those that contain carbonyl-containing compounds.

Synthesis Methods

DNPH can be synthesized through a reaction between 4-(diethylamino)benzaldehyde and 3-nitrobenzohydrazide in the presence of a catalyst. This reaction results in the formation of DNPH as a yellow to orange crystalline powder. The synthesis of DNPH is a relatively simple and straightforward process, making it a popular compound for use in scientific research.

Scientific Research Applications

DNPH has a wide range of applications in scientific research, particularly in the fields of chemistry, biochemistry, and environmental science. DNPH is commonly used to detect and quantify carbonyl-containing compounds in a variety of samples, including air, water, and biological tissues. DNPH can also be used to measure the levels of carbonyl-containing compounds in food and pharmaceutical products, as well as in industrial and occupational settings.

properties

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-3-21(4-2)16-10-8-14(9-11-16)13-19-20-18(23)15-6-5-7-17(12-15)22(24)25/h5-13H,3-4H2,1-2H3,(H,20,23)/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFILTKVBQWCVDE-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

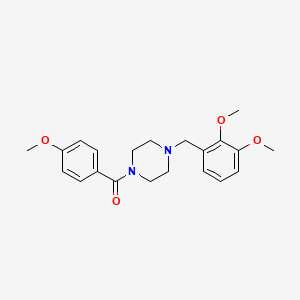

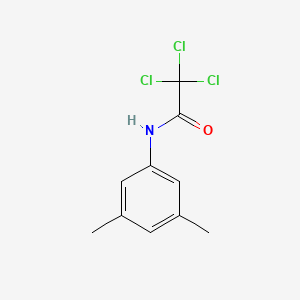

![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)

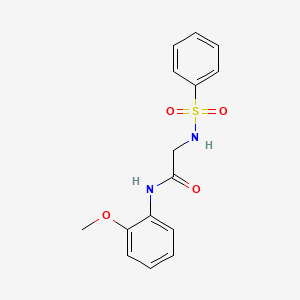

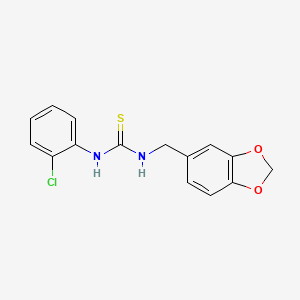

![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)

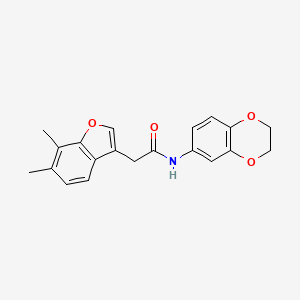

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)